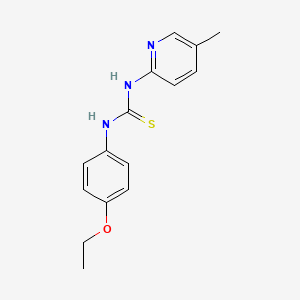
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as DMPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications of N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is in the development of new drugs. N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit potent antitumor activity and has been studied as a potential anticancer agent. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its antitumor activity by inhibiting the proliferation of cancer cells. It does this by inducing apoptosis, a process of programmed cell death, in cancer cells. N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been found to inhibit the activity of enzymes that are involved in the growth and development of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to contribute to cancer development. N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, suggesting its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its simple and efficient synthesis method. It is also relatively stable and can be stored for extended periods without significant degradation. However, N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has some limitations for lab experiments, such as its low solubility in water, which can limit its use in some applications.
Direcciones Futuras
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has shown promising results in various scientific fields, and there are several future directions for its research. One potential direction is the development of new drugs based on N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's structure, which could have significant therapeutic potential. Another direction is the investigation of N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that has significant potential in various scientific fields. Its simple synthesis method, potent antitumor activity, and potential use in the treatment of various diseases make it an exciting area of research. Further studies are needed to fully understand N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's mechanism of action and potential applications.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenylmagnesium bromide with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-8-9-18(16(2)14-15)21-19(22)20(10-12-23-13-11-20)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYJRKEAJOTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-phenyloxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)
![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)

![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)



